molecular formula C11H15N B13055859 (1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine

(1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine

Cat. No.: B13055859
M. Wt: 161.24 g/mol
InChI Key: MRMYUNVPLHXPOJ-LLVKDONJSA-N
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Description

(1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine is an organic compound characterized by the presence of a phenyl group substituted with two methyl groups at the 3 and 5 positions, and an amine group attached to a prop-2-enyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dimethylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques such as distillation or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving halogens or sulfonation agents.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

(1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It may influence biochemical pathways related to its biological activity, such as neurotransmitter synthesis or signal transduction.

Comparison with Similar Compounds

    (1R)-1-(3,5-Dimethylphenyl)prop-2-enylamine: Unique due to its specific substitution pattern and stereochemistry.

    Other Phenylpropylamines: Compounds with different substitution patterns or stereochemistry, such as (1S)-1-(3,5-Dimethylphenyl)prop-2-enylamine or (1R)-1-(4-Methylphenyl)prop-2-enylamine.

Uniqueness:

    Substitution Pattern: The 3,5-dimethyl substitution on the phenyl ring imparts unique chemical and biological properties.

    Stereochemistry: The (1R) configuration may result in different interactions with biological targets compared to other stereoisomers.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(1R)-1-(3,5-dimethylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15N/c1-4-11(12)10-6-8(2)5-9(3)7-10/h4-7,11H,1,12H2,2-3H3/t11-/m1/s1

InChI Key

MRMYUNVPLHXPOJ-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H](C=C)N)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C=C)N)C

Origin of Product

United States

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